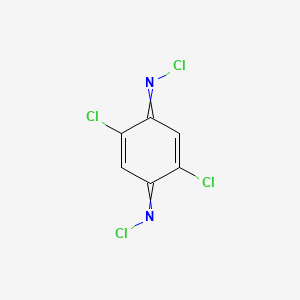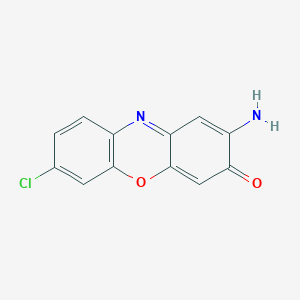
2-Amino-7-chloro-3H-phenoxazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-7-chloro-3H-phenoxazin-3-one is a derivative of phenoxazine, a compound known for its diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . Phenoxazines, including this compound, exhibit various biological activities such as antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory, and antibiotic properties .
Métodos De Preparación
The synthesis of 2-Amino-7-chloro-3H-phenoxazin-3-one can be achieved through the photoinitiated cyclocondensation of 2-azidophenol with substituted 2-aminophenols . The reaction conditions, including the concentration of the starting azide, the nature of the solvent, and the proportion of water in the reaction mixture, significantly influence the yield of the product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
2-Amino-7-chloro-3H-phenoxazin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while substitution reactions may introduce different functional groups into the phenoxazine scaffold .
Aplicaciones Científicas De Investigación
2-Amino-7-chloro-3H-phenoxazin-3-one has numerous scientific research applications. In chemistry, it is used as a photoredox catalyst and in the synthesis of other complex molecules . In biology and medicine, it exhibits antiviral, immunosuppressive, and antiproliferative activities . It is also used in the development of organic light-emitting diodes and dye-sensitized solar cells in the field of material science .
Mecanismo De Acción
The mechanism of action of 2-Amino-7-chloro-3H-phenoxazin-3-one involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity may be attributed to its ability to inhibit viral replication by interfering with viral enzymes or proteins . Its antiproliferative activity may involve the inhibition of cell division and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
2-Amino-7-chloro-3H-phenoxazin-3-one can be compared with other phenoxazine derivatives such as 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one and 3-amino-1,4α-dihydro-4α-8-dimethyl-2H-phenoxazine-2-one . These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique properties of this compound, such as its specific antiviral and antiproliferative activities, distinguish it from other phenoxazine derivatives .
Propiedades
Número CAS |
31299-63-5 |
|---|---|
Fórmula molecular |
C12H7ClN2O2 |
Peso molecular |
246.65 g/mol |
Nombre IUPAC |
2-amino-7-chlorophenoxazin-3-one |
InChI |
InChI=1S/C12H7ClN2O2/c13-6-1-2-8-11(3-6)17-12-5-10(16)7(14)4-9(12)15-8/h1-5H,14H2 |
Clave InChI |
RHSIBHQUEDYSHC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)OC3=CC(=O)C(=CC3=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


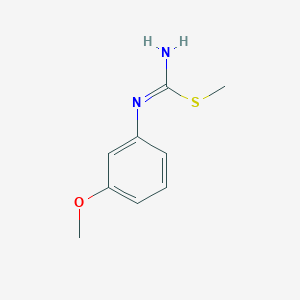
silane](/img/structure/B14690547.png)
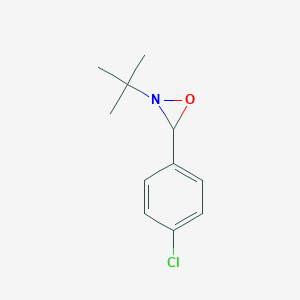
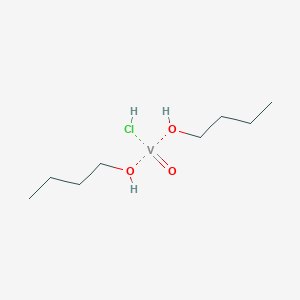
![Benzene, 1,1'-[(phenylmethoxy)methylene]bis-](/img/structure/B14690578.png)
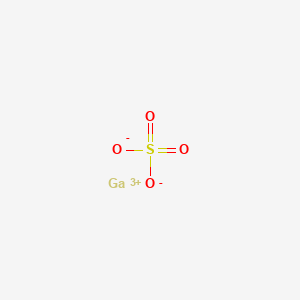
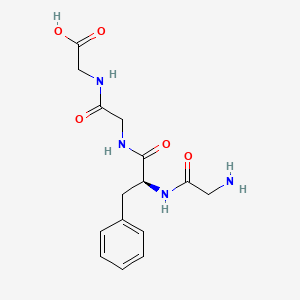
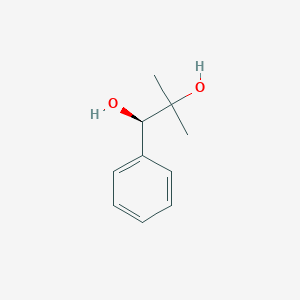
![3-[(3-Amino-3-oxopropyl)-hydroxyamino]propanamide](/img/structure/B14690603.png)
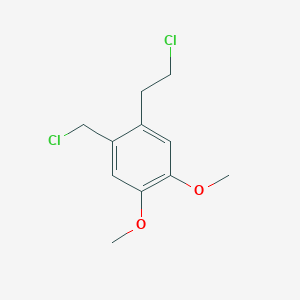

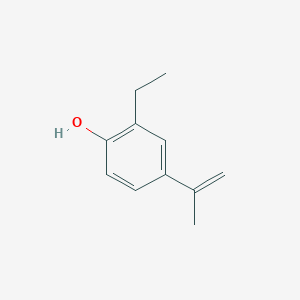
![[(3E,5R,7S,9E,11R,14S,15R,16S)-16-benzyl-5-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B14690633.png)
